molecular formula C9H19NO B3352780 4-(2-Ethoxyethyl)piperidine CAS No. 509147-81-3

4-(2-Ethoxyethyl)piperidine

Cat. No.: B3352780
CAS No.: 509147-81-3
M. Wt: 157.25 g/mol
InChI Key: XTZFPHJRUHZJJK-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethyl)piperidine (CAS 509147-81-3) is a valuable chemical scaffold in medicinal chemistry and pharmaceutical research. The piperidine ring is a privileged structure in drug design, known for its versatility in combining with various molecular fragments to create novel biologically active compounds . This specific derivative serves as a critical synthetic intermediate and core structure for developing new pharmacologically active substances. Recent scientific investigations highlight the significant potential of 1-(2-ethoxyethyl)piperidine derivatives. These compounds are key precursors in the synthesis of novel substances being explored for their local anesthetic and antiarrhythmic activities . Furthermore, research into related 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate demonstrates the broader applicability of this chemical family, showing promise in modulating immune responses and accelerating the resolution of aseptic inflammation . The N-ethoxyethylpiperidine moiety is also recognized as a valuable building block for creating ionic compounds with predicted cardiotonic and antiarrhythmic effects, underscoring its importance in early-stage drug discovery . This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethoxyethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-11-8-5-9-3-6-10-7-4-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZFPHJRUHZJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310782
Record name 4-(2-Ethoxyethyl)piperidine
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Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509147-81-3
Record name 4-(2-Ethoxyethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509147-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Ethoxyethyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 4 2 Ethoxyethyl Piperidine

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom is the principal site of reactivity for many fundamental chemical transformations, including alkylation, acylation, and oxidation.

N-Alkylation Reactions for Quaternary Salt Formation and Derivative Synthesis

As a tertiary amine, the nitrogen atom of 4-(2-Ethoxyethyl)piperidine can act as a nucleophile and react with various alkylating agents. This reaction, known as N-alkylation, leads to the formation of quaternary ammonium (B1175870) salts. These salts are ionic compounds with a permanently positive-charged nitrogen atom.

The general reaction involves the treatment of the parent piperidine with an alkyl halide (R-X, where X is typically iodide, bromide, or chloride). The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.

Table 1: N-Alkylation of this compound

Reactant Alkylating Agent Product
This compound Methyl Iodide (CH₃I) 1-(2-Ethoxyethyl)-1-methylpiperidinium iodide
This compound Benzyl Bromide (BnBr) 1-Benzyl-1-(2-ethoxyethyl)piperidinium bromide

This transformation is crucial for modifying the steric and electronic properties of the molecule and is a foundational step in the synthesis of various derivatives.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of this compound can react with acylating and sulfonylating agents. However, as a tertiary amine, it cannot form stable neutral amides or sulfonamides directly. Instead, it forms reactive acylammonium or sulfonylammonium intermediates.

In the presence of a nucleophile, these intermediates can facilitate acyl or sulfonyl transfer. More relevant to derivative synthesis is the reaction of a secondary piperidine precursor, which can be N-acylated or N-sulfonylated to produce stable amide and sulfonamide products. For instance, N-substituted piperidines are commonly synthesized via acylation of the corresponding secondary amine with reagents like diphenylacetyl chloride or diphenylcarbamoyl chloride nih.gov. Similarly, reaction with various isocyanates or isothiocyanates can yield urea (B33335) and thiourea (B124793) derivatives, respectively mdpi.com.

Table 2: Representative Acylation and Sulfonylation Reactions on the Piperidine Scaffold

Piperidine Precursor Reagent Product Type
Secondary Piperidine Acyl Chloride (RCOCl) N-Acyl Piperidine (Amide)
Secondary Piperidine Anhydride ((RCO)₂O) N-Acyl Piperidine (Amide)
Secondary Piperidine Sulfonyl Chloride (RSO₂Cl) N-Sulfonyl Piperidine (Sulfonamide)

Oxidative Transformations (e.g., N-oxidation, dehydrogenation)

The nitrogen atom of this compound can be readily oxidized. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂), peracids (like m-CPBA), or sodium percarbonate results in the formation of the corresponding N-oxide asianpubs.orgwikipedia.orgorganic-chemistry.org. This transformation converts the tertiary amine into a polar, neutral amine oxide, where the nitrogen is bonded to four substituents and bears a formal positive charge, while the oxygen carries a formal negative charge wikipedia.org.

Reaction: this compound + H₂O₂ → this compound N-oxide

These N-oxides are not merely stable products; they are pivotal intermediates in further functionalization pathways researchgate.net. Specifically, they are precursors for the formation of iminium ions, which are key electrophiles in C-H functionalization reactions adjacent to the nitrogen nih.govacs.orgacs.org.

Reductive Transformations

Direct reduction of the tertiary amine nitrogen in a saturated heterocycle like piperidine is not a common transformation. However, a significant reductive process applicable to tertiary amines is N-dealkylation , where an alkyl group is cleaved from the nitrogen atom nih.gov. This process is synthetically valuable for converting tertiary amines back to secondary amines, which can then be used for further derivatization.

Several methods exist for N-dealkylation, including:

Reaction with Chloroformates: Treatment with reagents like α-chloroethyl chloroformate followed by hydrolysis effectively removes an N-alkyl group nih.gov.

Photoredox Catalysis: Modern methods utilize visible light and a photoredox catalyst to achieve mild and functional-group-tolerant N-dealkylation of various tertiary amines, including N-ethyl piperidine nih.govacs.org.

These reactions represent a formal reduction in the substitution at the nitrogen center and are crucial for the metabolic studies of drug candidates and for synthetic manipulations nih.govnih.gov.

Reactivity at the Piperidine Ring Carbons

While the nitrogen atom is a primary center of reactivity, the carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen (α-carbons), can also undergo selective functionalization.

Alpha-Functionalization Adjacent to Nitrogen (e.g., electrophilic/nucleophilic attack)

Direct C-H functionalization of saturated heterocycles like piperidine is a powerful tool in modern organic synthesis for creating structural diversity nih.govacs.org. A robust strategy for the selective α-functionalization of N-alkyl piperidines has been developed, which proceeds through an iminium ion intermediate acs.orgsemanticscholar.orgresearcher.life.

The established synthetic sequence is as follows:

N-Oxidation: The parent N-alkyl piperidine, such as this compound, is first oxidized to its N-oxide using an oxidant like m-CPBA acs.org.

Iminium Ion Formation: The N-oxide is then activated, for example with pivaloyl chloride (PivCl), which facilitates a selective α-C–H elimination to form a highly reactive endo-cyclic iminium ion nih.govacs.org.

Nucleophilic Addition: This electrophilic iminium ion is then trapped in situ by a wide range of carbon-based nucleophiles. This step allows for the introduction of various functional groups at the α-position, including alkyl and aryl moieties nih.govacs.orgacs.org.

This methodology has been successfully applied to the late-stage modification of complex bioactive molecules, demonstrating its utility in medicinal chemistry and drug discovery nih.govacs.org.

Table 3: Alpha-Functionalization via Iminium Ion Intermediate

Step Description Reagents Intermediate/Product
1 N-Oxidation m-CPBA or H₂O₂ N-Oxide
2 Iminium Formation Pivaloyl Chloride (PivCl) Endo-cyclic Iminium Ion

This sequence provides a powerful and selective method for elaborating the carbon skeleton of this compound, enabling the synthesis of a diverse array of new chemical entities.

Remote Functionalization and C-H Activation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds on the piperidine ring represents a powerful and atom-economical approach to creating structural diversity. While the positions alpha to the nitrogen (C2 and C6) are often activated, functionalizing the more remote C3 and C4 positions is a significant synthetic challenge. Modern strategies employing transition-metal catalysis have emerged to provide solutions for such transformations on substituted piperidines.

Catalyst-controlled C-H functionalization allows for remarkable site-selectivity, dictated by the choice of both the metal catalyst and the nitrogen-protecting group. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to different positions on the piperidine ring. The electronic and steric properties of the dirhodium catalyst are crucial in determining the site of reaction. Studies have shown that by carefully selecting the catalyst and the N-protecting group (e.g., Boc, Bs, or α-oxoarylacetyl groups), it is possible to selectively introduce functional groups at the C2, C3, or C4 positions of the piperidine scaffold nih.gov. While these methods have not been specifically documented for this compound, they represent the foremost strategies for achieving remote functionalization on the piperidine core. For example, using N-α-oxoarylacetyl-piperidines in conjunction with specific rhodium catalysts has been shown to favor the production of 4-substituted analogues nih.gov. Another approach involves the use of a directing group on the piperidine nitrogen to guide a metal catalyst to a specific C-H bond, as seen in the C-2 arylation of (2-pyridyl)piperidines researchgate.net.

Reactivity of the 2-Ethoxyethyl Side Chain

The 2-ethoxyethyl substituent at the C4 position introduces an ether linkage, which possesses its own distinct chemical reactivity that can be exploited for further molecular elaboration.

Ether Cleavage and Exchange Reactions

Ethers are generally stable and unreactive towards many reagents, which is why they are often used as solvents libretexts.orglibretexts.orgopenstax.org. However, the carbon-oxygen bond of the ethoxyethyl side chain can be cleaved under strongly acidic conditions, typically with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI) libretexts.orgopenstax.orgwikipedia.org. Hydrochloric acid (HCl) is generally not effective libretexts.orgopenstax.org.

The cleavage of the acyclic ether in this compound is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.orgopenstax.orgwikipedia.org. In this process, the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). The halide anion (Br⁻ or I⁻), a strong nucleophile, then attacks one of the adjacent carbon atoms. Since both carbons attached to the ether oxygen are primary, the attack could theoretically occur at either site. However, attack at the less sterically hindered terminal ethyl group is generally favored, which would yield 4-(2-hydroxyethyl)piperidine and the corresponding ethyl halide.

Reagent Mechanism Expected Products
Hydroiodic Acid (HI)SN24-(2-hydroxyethyl)piperidine and Iodoethane
Hydrobromic Acid (HBr)SN24-(2-hydroxyethyl)piperidine and Bromoethane

Oxidation and Reduction of the Ethoxy Group

The ether linkage in the 2-ethoxyethyl side chain is generally resistant to both oxidation and reduction under standard laboratory conditions.

Oxidation: Ethers are stable to most common oxidizing agents. While oxidation of the piperidine ring itself to form piperidinones or other dehydrogenated products can be achieved with various reagents, the ethoxy group remains unaffected researchgate.netscholarpublishing.org. Forcing conditions, such as electrochemical oxidation, can lead to the oxidation of a 2-hydroxyethyl group (a product of ether cleavage) to a carboxylic acid moiety, as demonstrated on other heterocyclic systems researchgate.net. However, direct oxidation of the ethoxy group itself is not a common transformation.

Reduction: The C-O bonds of an ether are not susceptible to reduction by common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Reduction of the ethoxy group would first necessitate its cleavage into an alcohol or alkyl halide, as described previously.

Functionalization of the Terminal Methyl Group

Selective C-H functionalization of the terminal methyl group of the ethoxy side chain is a particularly challenging synthetic transformation due to the high bond dissociation energy and low reactivity of primary C-H bonds. Such reactions typically require highly reactive radical species or advanced catalytic systems. General methods for terminal methyl group functionalization, such as free-radical halogenation, might be applicable but would likely suffer from a lack of selectivity, leading to a mixture of products halogenated at various positions on the side chain and piperidine ring. More sophisticated, directed C-H activation strategies could potentially achieve this transformation, but would require the temporary installation of a directing group, and no specific examples for this substrate have been reported.

Ring-Opening, Ring-Expansion, and Ring-Contraction Reactions of the Piperidine Moiety

Altering the core structure of the piperidine ring through skeletal rearrangements provides access to different heterocyclic systems or acyclic derivatives.

Ring-contraction and ring-expansion reactions are powerful tools for skeletal editing in organic synthesis researchgate.netwikipedia.org.

Ring Contraction: The conversion of the six-membered piperidine ring to a five-membered pyrrolidine (B122466) ring is a known transformation. Methodologies to achieve this include photomediated ring contractions and oxidative rearrangements. researchgate.netnih.gov. For example, N-acyl piperidines can undergo silver-mediated deconstructive bromination, followed by intramolecular C-N bond formation to yield the corresponding N-acyl pyrrolidine nih.gov. Another approach involves using a hypervalent iodine reagent like PhI(OAc)₂ to induce an oxidative rearrangement of N-H piperidines, which proceeds through an iminium ion intermediate that is trapped to form the pyrrolidine derivative researchgate.net.

Ring Expansion: Ring expansion reactions can be used to synthesize larger heterocycles. These transformations often proceed through the rearrangement of a bicyclic intermediate or the migration of an endocyclic bond. wikipedia.org. For instance, a common strategy involves the ring expansion of a substituted pyrrolidine bearing a leaving group on an exocyclic methyl group to form a 3-substituted piperidine rsc.org. Applying such a strategy to this compound would require significant pre-functionalization.

Formation of Acyclic Derivatives

The complete cleavage of the piperidine ring results in the formation of acyclic amino compounds. This ring-opening is typically achieved through reactions that break one of the C-N bonds. Classical methods include:

Von Braun Reaction: This reaction involves treating a tertiary amine, such as an N-substituted derivative of this compound, with cyanogen (B1215507) bromide (BrCN). This process cleaves a C-N bond, leading to the formation of an acyclic cyanamide (B42294) and an alkyl bromide.

Hofmann Elimination: This multi-step sequence involves exhaustive methylation of the piperidine nitrogen with methyl iodide to form a quaternary ammonium salt. Subsequent treatment with a strong base, such as silver oxide, induces an elimination reaction (E2) that opens the ring to form an acyclic alkene.

Reaction Type General Reagents Intermediate General Outcome
Ring ContractionPhI(OAc)₂, NaBH₄Iminium ionSubstituted Pyrrolidine
Ring Expansion(Requires pre-functionalization)Bicyclic aziridinium (B1262131) ionSubstituted Azepane
Ring Opening (Von Braun)BrCNN/AAcyclic cyanamide
Ring Opening (Hofmann)1. CH₃I (excess) 2. Ag₂O, HeatQuaternary ammonium saltAcyclic alkene

Transformations to Other Nitrogen Heterocycles (e.g., Azepanes, Pyrrolidines)

The chemical literature does not currently describe specific instances of ring expansion or ring contraction of this compound. However, established methodologies for the transformation of piperidine rings into other nitrogen heterocycles, such as azepanes and pyrrolidines, provide a framework for discussing potential synthetic pathways. These transformations typically involve multi-step sequences to first convert the piperidine into a suitable reactive intermediate.

Potential Ring Expansion to Azepane Derivatives

The expansion of a piperidine ring to a seven-membered azepane ring is a synthetically valuable transformation. Several named reactions can be adapted for this purpose, although they would require initial functionalization of this compound.

One of the most common methods for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement . wikipedia.orgd-nb.infosynarchive.comslideshare.net This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org To apply this to this compound, the piperidine ring would first need to be converted into a suitable precursor, such as a this compound-2-carbaldehyde. This aldehyde could then be reacted with a cyanide source to form a cyanohydrin, followed by reduction of the nitrile to a primary amine to yield the required β-amino alcohol. Treatment of this intermediate with nitrous acid would then be expected to induce ring expansion to form a 5-(2-Ethoxyethyl)azepan-2-one.

Another classical approach is the Beckmann rearrangement , which transforms a cyclic oxime into a lactam. wikipedia.orgorganic-chemistry.orglibretexts.org In a hypothetical scenario, this compound could be oxidized to the corresponding 4-(2-Ethoxyethyl)piperidin-2-one. Conversion of this lactam to the corresponding ketoxime, for example, by reaction with hydroxylamine, would provide the substrate for the Beckmann rearrangement. Treatment of the oxime with an acid catalyst, such as polyphosphoric acid or sulfuric acid, would then be expected to yield a mixture of two possible azepane-2,6-dione (B2911635) regioisomers.

More modern approaches, such as the Dowd-Beckwith ring expansion , offer a radical-based method for ring enlargement. nih.govwikipedia.orgdrugfuture.comwikipedia.orgresearchgate.net This reaction typically involves a β-keto ester with a haloalkyl side chain. While not directly applicable, a multi-step synthesis could potentially convert this compound into a suitable radical precursor.

The following table summarizes these potential, though not experimentally verified for this specific compound, ring expansion strategies.

Starting Material Precursor (from this compound)Rearrangement TypeTypical ReagentsExpected Azepane Product
1-(Aminomethyl)-4-(2-ethoxyethyl)piperidin-2-olTiffeneau-DemjanovNaNO₂, HCl5-(2-Ethoxyethyl)azepan-2-one
4-(2-Ethoxyethyl)piperidin-2-one OximeBeckmannH₂SO₄ or PPA5-(2-Ethoxyethyl)azepan-2,7-dione

Potential Ring Contraction to Pyrrolidine Derivatives

The conversion of a piperidine to a five-membered pyrrolidine ring is known as ring contraction. Several methods exist for this transformation, which would again necessitate the initial conversion of this compound into a more reactive intermediate.

A well-established method for the ring contraction of cyclic ketones is the Favorskii rearrangement . nrochemistry.comwikipedia.orgalfa-chemistry.comadichemistry.comslideshare.net This reaction involves the treatment of an α-halo ketone with a base. wikipedia.org To utilize this reaction, this compound would first need to be converted to the corresponding N-protected 3-halo-4-piperidone. Treatment of this intermediate with a base, such as sodium hydroxide (B78521) or an alkoxide, would be expected to yield a 3-(2-ethoxyethyl)pyrrolidine-3-carboxylic acid derivative.

Photochemical methods have also been developed for ring contraction. For instance, the visible light-mediated ring contraction of α-acylated piperidines can lead to cyclopentane (B165970) scaffolds. nih.gov A similar strategy, if adapted for nitrogen heterocycles, could potentially be applied to a suitably acylated derivative of this compound to yield a functionalized pyrrolidine.

Another approach involves oxidative rearrangement. For example, the ring contraction of N-H piperidines to pyrrolidines has been achieved using hypervalent iodine reagents like PhI(OAc)₂. researchgate.net This reaction proceeds through an iminium ion intermediate which is then trapped by a nucleophile. Application of this method to this compound would require N-deprotection if the nitrogen is substituted, followed by oxidation to induce the rearrangement.

The following table outlines these hypothetical ring contraction strategies.

Starting Material Precursor (from this compound)Rearrangement TypeTypical ReagentsExpected Pyrrolidine Product
3-Halo-4-oxo-piperidine derivativeFavorskiiNaOH or NaOR3-(2-Ethoxyethyl)pyrrolidine-3-carboxylic acid derivative
α-Acylated piperidine derivativePhotochemicalVisible light, photoredox catalystFunctionalized 3-(2-ethoxyethyl)pyrrolidine
N-H piperidine derivativeOxidativePhI(OAc)₂2-Substituted-4-(2-ethoxyethyl)pyrrolidine

It is important to reiterate that the transformations described above are based on general principles of organic synthesis and have not been specifically reported for this compound. Significant experimental work would be required to develop and optimize these potential synthetic routes.

Advanced Spectroscopic and Structural Characterization of 4 2 Ethoxyethyl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural characterization of organic molecules, offering unparalleled insight into the connectivity and three-dimensional structure of 4-(2-Ethoxyethyl)piperidine.

One-dimensional (1D) NMR experiments provide fundamental information about the chemical environment and number of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum reveals the chemical shift, integration, and multiplicity of each unique proton in the molecule. For this compound, the piperidine (B6355638) ring protons typically show complex multiplets due to chair conformations and spin-spin coupling. The signals for the axial and equatorial protons at C2/C6 and C3/C5 are often distinct or part of a broad, overlapping signal at room temperature. The protons of the ethoxyethyl side chain are more clearly defined.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's local electronic environment (e.g., attachment to nitrogen or oxygen).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, confirming the assignments made in the standard ¹³C spectrum.

NOE Difference Spectroscopy: Nuclear Overhauser Effect (NOE) difference spectroscopy is a powerful tool for probing spatial relationships. Irradiation of a specific proton signal will cause an intensity enhancement in the signals of other protons that are close in space (typically within 5 Å), regardless of their through-bond connectivity. This is particularly useful for determining the relative stereochemistry and preferred conformation of the ethoxyethyl substituent on the piperidine ring.

Predicted ¹H and ¹³C NMR Data

To facilitate analysis, the atoms of this compound are numbered as shown below:

Chemical structure of this compound with numbered atoms for NMR assignment.(Note: A specific image for this compound is not available. The numbering convention would be: N at position 1, C-CH2-CH2-O-CH2-CH3 at position 4. Piperidine ring carbons are 2, 3, 4, 5, 6. Side chain carbons are 7, 8, 9, 10.)

Table 1: Predicted ¹H NMR Spectral Data for this compound

Atom Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-6 (eq) ~2.9 - 3.1 m - 2H
H-2, H-6 (ax) ~2.5 - 2.7 m - 2H
H-3, H-5 (eq) ~1.6 - 1.8 m - 2H
H-3, H-5 (ax) ~1.1 - 1.3 m - 2H
H-4 ~1.4 - 1.6 m - 1H
H-7 ~1.5 - 1.7 q ~6-7 2H
H-8 ~3.4 - 3.6 t ~6-7 2H
H-9 ~3.4 - 3.6 q ~7 2H
H-10 ~1.1 - 1.2 t ~7 3H

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound

Atom Position Predicted Chemical Shift (δ, ppm) DEPT-135 Phase
C-2, C-6 ~46-48 Negative (CH₂)
C-3, C-5 ~32-34 Negative (CH₂)
C-4 ~35-37 Positive (CH)
C-7 ~37-39 Negative (CH₂)
C-8 ~70-72 Negative (CH₂)
C-9 ~65-67 Negative (CH₂)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by mapping out through-bond and through-space correlations. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. libretexts.org Cross-peaks in the COSY spectrum would confirm the connectivity within the piperidine ring (e.g., H-2 with H-3) and along the ethoxyethyl side chain (e.g., H-7 with H-4 and H-8; H-8 with H-7; H-9 with H-10).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.eduemerypharma.com It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. columbia.eduemerypharma.com This is crucial for establishing the connectivity between different fragments of the molecule. For example, HMBC would show correlations from the protons on C-7 to the piperidine carbons C-3, C-4, and C-5, confirming the attachment point of the side chain.

NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments map correlations between protons that are close in space. columbia.edu For this compound, NOESY or ROESY would be instrumental in determining the preferred conformation of the side chain relative to the piperidine ring by observing correlations between side-chain protons (e.g., H-7, H-8) and specific piperidine ring protons (e.g., H-3, H-4, H-5).

Table 3: Key Expected 2D NMR Correlations

Experiment From Proton(s) To Proton(s) / Carbon(s) Information Gained
COSY H-9 H-10 Confirms ethoxy group connectivity
H-8 H-7 Confirms ethyl group connectivity
H-7 H-4, H-3, H-5 Confirms side chain attachment point
HSQC H-10 C-10 Assigns the methyl carbon
H-2, H-6 C-2, C-6 Assigns the α-carbons of the piperidine ring
HMBC H-10 C-9 Confirms ethoxy group connectivity

The piperidine ring exists predominantly in a chair conformation. At room temperature, it undergoes rapid chair-chair interconversion, which averages the signals for the axial and equatorial protons. Variable-temperature (VT) NMR studies can provide insight into this dynamic process. st-andrews.ac.uknih.gov By lowering the temperature, the rate of interconversion can be slowed down on the NMR timescale. Below the coalescence temperature, separate signals for the axial and equatorial protons would be observed, allowing for the calculation of the free energy barrier (ΔG‡) for the ring flip. This analysis also helps to determine the preferred orientation (axial vs. equatorial) of the ethoxyethyl substituent, which is expected to predominantly occupy the more stable equatorial position to minimize steric hindrance.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a critical tool for determining the precise molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

ESI and APCI are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation in the source. nih.gov

Electrospray Ionization (ESI): ESI is well-suited for polar, basic molecules like this compound, which can be readily protonated in solution. In positive ion mode, ESI would generate a prominent protonated molecular ion, [M+H]⁺. The high mass accuracy of an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer allows for the determination of the elemental formula by comparing the measured mass to calculated masses.

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative technique that is often used for less polar molecules. researchgate.net While ESI is generally preferred for this compound, APCI could also be used and would be expected to produce the same [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas. nih.gov This process induces fragmentation, and the resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pathways help to confirm the connectivity of the piperidine ring and the ethoxyethyl side chain.

Proposed Fragmentation Pathway:

The protonated molecule ([M+H]⁺) of this compound would likely undergo several characteristic fragmentation reactions under CID conditions:

α-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is common. Loss of an ethyl radical (•CH₂CH₃) or ethylene (B1197577) (C₂H₄) from the ethoxy group.

Cleavage of the Side Chain: The bond between the piperidine ring (C4) and the side chain (C7) can cleave, leading to fragments corresponding to the protonated piperidine ring or the side chain.

Ring Opening: The piperidine ring itself can undergo fragmentation, often initiated by cleavage adjacent to the nitrogen atom. This typically leads to the loss of small neutral molecules like ethylene or propylene.

Table 4: Predicted Major Fragment Ions in MS/MS of this compound

m/z (mass/charge) Proposed Formula Description of Loss
158.1545 C₉H₂₀NO⁺ [M+H]⁺ (Parent Ion)
128.1439 C₈H₁₈N⁺ Loss of ethoxy radical (•OCH₂CH₃)
114.1283 C₇H₁₆N⁺ Cleavage at C7-C8 with loss of C₂H₄O

Isotopic Labeling Studies for Mechanistic Insights into Fragmentation

Isotopic labeling, particularly using deuterium (B1214612) (²H), is a powerful technique in mass spectrometry to elucidate the fragmentation pathways of molecules. By selectively replacing hydrogen atoms with deuterium at specific positions, the resulting mass shifts in the fragment ions can reveal the origin of the atoms lost or retained during fragmentation.

While specific isotopic labeling studies detailing the fragmentation mechanism of this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from general knowledge of mass spectrometry and studies on related piperidine compounds. A hypothetical study would involve the synthesis of this compound isotopologues. For instance, deuteration at the α-carbon to the nitrogen (C2 and C6), on the ethoxyethyl side chain, or on the piperidine ring itself would provide distinct mass shifts.

Upon electron ionization mass spectrometry (EI-MS), the fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to the formation of a radical cation. Subsequent fragmentation pathways typically involve α-cleavage, leading to the loss of substituents attached to the nitrogen or the ring. For this compound, key fragmentations would include:

Cleavage of the C-C bond between the piperidine ring and the ethoxyethyl side chain.

Fragmentation within the ethoxyethyl group, such as the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (CH₂=CH₂).

Ring-opening fragmentation of the piperidine moiety.

By analyzing the mass spectra of the deuterated analogs, the movement and rearrangement of hydrogen atoms during these fragmentation processes could be traced, providing unambiguous evidence for the proposed mechanisms. This level of mechanistic detail is critical for the structural identification of unknown compounds and for understanding fundamental ion chemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and its conformational isomers.

Key functional group vibrations include:

N-H Stretching: A characteristic band for the secondary amine is expected in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the ethoxyethyl side chain are anticipated in the 2850-3000 cm⁻¹ range. researchgate.net

C-O-C Stretching: The asymmetric and symmetric stretching of the ether group typically appears in the 1070-1150 cm⁻¹ region. bjournal.org

C-N Stretching: These vibrations are generally found in the 1020-1250 cm⁻¹ range.

CH₂ Bending: The scissoring vibrations of the CH₂ groups are expected around 1450-1470 cm⁻¹. researchgate.net

The interactive table below summarizes the expected characteristic IR and Raman band assignments for this compound based on analogous compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
N-H (Piperidine)Stretching3300 - 3500Medium
C-H (Aliphatic)Stretching2850 - 3000Strong
C-O-C (Ether)Asymmetric Stretching1070 - 1150Strong
C-N (Piperidine)Stretching1020 - 1250Medium-Strong
CH₂Scissoring (Bending)1450 - 1470Medium
N-H (Piperidine)Bending1590 - 1650Medium

The piperidine ring exists predominantly in a chair conformation. The substituent at the C4 position, the ethoxyethyl group, can occupy either an axial or an equatorial position. These two conformers are in equilibrium, and their relative populations can be influenced by factors such as solvent and temperature. Vibrational spectroscopy can be a sensitive probe of this conformational equilibrium.

The frequencies and intensities of certain vibrational modes, particularly the C-H stretching and bending modes, are often dependent on the local steric environment. For instance, the C-H stretching frequencies of an axial substituent can differ from those of an equatorial one due to different steric interactions with the rest of the ring. Computational studies on piperidine and its derivatives have shown that the relative energies of conformers can be predicted, and these predictions can be correlated with experimental vibrational spectra. researchgate.netnih.gov

In the case of 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov For a bulky substituent like the ethoxyethyl group, the equatorial conformation is generally expected to be more stable and thus more populated at equilibrium. A detailed analysis of the IR and Raman spectra, potentially at variable temperatures and in different solvents, combined with quantum chemical calculations, would allow for the assignment of specific spectral features to each conformer and the determination of their relative stabilities.

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported, the structure of a closely related derivative, 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride, offers significant insights into the molecular conformation and intermolecular interactions of the this compound moiety. researchgate.net

In the crystal structure of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride, the piperidine ring adopts a slightly distorted chair conformation. researchgate.net This is the most stable conformation for six-membered rings, minimizing steric and torsional strain.

Key geometric features observed in this derivative include:

The ethoxyethyl group, attached to the nitrogen atom, occupies an equatorial position. This arrangement minimizes steric hindrance with the axial hydrogens on the piperidine ring. researchgate.net

The ethoxyethyl side chain itself adopts a stretched, or extended, conformation. researchgate.net

The average C(sp³)—C(sp³) and C—N bond lengths within the piperidine ring are 1.519 Å and 1.495 Å, respectively, which are consistent with standard values. researchgate.net

The table below presents selected geometric parameters for the 1-(2-ethoxyethyl)piperidine fragment from the reported crystal structure.

Parameter Value
Piperidine Ring ConformationDistorted Chair
Ethoxyethyl Group PositionEquatorial
Average C-C Bond Length (ring)1.519 Å
Average C-N Bond Length (ring)1.495 Å
N1-C4 Deviation from Plane0.659 Å / 0.678 Å

Data obtained from the crystal structure of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride. researchgate.net

The crystal packing of molecular solids is governed by a network of intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic forces. In the crystal structure of the hydrochloride salt of the 1-(2-ethoxyethyl)piperidine derivative, hydrogen bonding plays a crucial role. researchgate.net

The protonated piperidine nitrogen atom (N⁺-H) acts as a hydrogen bond donor, forming a strong hydrogen bond with the chloride anion (Cl⁻). researchgate.net The N–H···Cl bond distance is reported as 2.10 Å. researchgate.net These interactions link the cations and anions into ionic pairs. These pairs are further associated into infinite columns along the crystallographic b-axis through additional C–H···Cl and C–H···O hydrogen bonds. researchgate.net Van der Waals forces then hold these columns together to form the final three-dimensional crystal structure. researchgate.net The study of these interactions is fundamental to understanding the physical properties of the solid, such as its melting point and solubility. The packing in crystals of piperidine and its simple derivatives often involves chains linked by N-H···N hydrogen bonds. ed.ac.uknih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

While this compound itself is an achiral molecule, the introduction of chiral centers into its structure would yield derivatives amenable to analysis by chiroptical spectroscopy. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for elucidating the stereochemistry of such chiral molecules. wikipedia.org

Chiroptical methods measure the differential interaction of a chiral sample with left and right circularly polarized light. wikipedia.org ORD is the variation of a substance's optical rotation with the wavelength of light, while CD is the difference in absorption of left and right circularly polarized light. wikipedia.orglibretexts.orgslideshare.net These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms, providing critical information on both the absolute configuration and the conformational preferences of chiral piperidine derivatives. rsc.orgrsc.org

For piperidine-containing structures, the sign and magnitude of the Cotton effect—the characteristic change in ORD and/or CD signals near an absorption band—can often be correlated with the ring's conformation. slideshare.netrsc.org For instance, research on analogous chiral piperidines has shown that a simple helicity rule can relate the observed Cotton effect to the molecule's conformation and configurational assignment. rsc.org Therefore, for a synthesized chiral derivative of this compound, chiroptical spectroscopy would be a primary tool for confirming its stereochemical identity.

Table 1: Illustrative Chiroptical Data for a Hypothetical Chiral Piperidine Derivative This table presents conceptual data to illustrate the output of chiroptical analysis, as specific data for chiral derivatives of this compound is not publicly available.

Spectroscopic TechniqueParameterWavelength (nm)Value
Circular Dichroism (CD)Molar Ellipticity [θ]220+5,200
Molar Ellipticity [θ]285-1,800
Optical Rotatory Dispersion (ORD)Specific Rotation [α]589 (Na D-line)+15.5°
Specific Rotation [α]350+120.8°
Specific Rotation [α]295-95.2°

Other Advanced Analytical Techniques (e.g., Gas Chromatography-Mass Spectrometry for Purity)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the purity analysis of this compound. unodc.org The gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer fragments the eluted components and sorts the resulting ions by their mass-to-charge ratio, providing a unique chemical fingerprint for identification. nih.govresearchgate.net

The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns. The molecular ion peak (M+) would correspond to the molecular weight of the compound. Key fragment ions would likely arise from the cleavage of the C-C bond between the piperidine ring and the ethoxyethyl side chain, as well as fragmentation within the piperidine ring itself, which is a common pathway for piperidine alkaloids and derivatives. nih.govnist.gov

Table 2: Typical GC-MS Parameters for the Analysis of Piperidine Derivatives This table provides a representative set of parameters; actual conditions may need to be optimized for this compound.

ParameterCondition
Gas Chromatograph (GC)
Column Type5% Phenyl / 95% Methyl Polysiloxane (e.g., DB-5 or HP-5) google.com
Column Dimensions30 m length x 0.25 mm I.D. x 0.25 µm film thickness unodc.org
Carrier GasHelium unodc.org
Flow Rate1.0 - 2.0 mL/min
Injector Temperature250 °C unodc.org
Oven ProgramInitial Temp: 60-100°C, hold for 2-5 min; Ramp: 10-20°C/min to 280°C, hold for 5-10 min unodc.orggoogle.com
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) nih.gov
Ionization Energy70 eV unodc.org
Mass Scan Range30 - 400 amu
Ion Source Temperature200 - 230 °C unodc.org
Transfer Line Temperature280 - 290 °C unodc.org

Computational and Theoretical Studies on 4 2 Ethoxyethyl Piperidine

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine (B6355638) ring and its side chain gives rise to a complex energy landscape with multiple possible conformations.

The six-membered piperidine ring is not planar and exists in various puckered conformations to relieve ring strain. The most stable conformation is the "chair" form. nih.gov Other higher-energy conformations include the "boat" and "twist-boat" forms. researchgate.net The specific geometry of these puckered states can be described quantitatively using Cremer-Pople puckering coordinates. nih.gov

For 4-substituted piperidines, the substituent can be in either an axial or an equatorial position in the chair conformation. The ethoxyethyl group, being bulky, will have a strong preference for the equatorial position to avoid 1,3-diaxial steric interactions with the axial hydrogens on C2 and C6. The conformational free energies for various 4-substituents have been determined, showing that the preference for the equatorial position is a dominant factor. nih.gov

The piperidine ring can undergo a "ring inversion" or "ring flipping" process, where one chair conformation converts to another via a high-energy half-chair transition state. This process exchanges the axial and equatorial positions. The energy barrier for this inversion in the parent piperidine is approximately 10-11 kcal/mol. The presence of the 4-substituent is not expected to significantly alter this barrier.

Table 3: Conformational Free Energies (A-values) for Substituents on a Six-Membered Ring

Substituent -ΔG° (Equatorial preference) (kcal/mol)
-CH₃ 1.74
-CH₂CH₃ 1.79
-OH 0.87

| -Br | 0.48 |

Note: A-values represent the energy difference between axial and equatorial conformers in cyclohexane, which are excellent models for 4-substituted piperidines. nih.gov A larger value indicates a stronger preference for the equatorial position. The ethoxyethyl group is expected to have a value similar to or slightly larger than the ethyl group.

The ethoxyethyl side chain has several rotatable single bonds (C4-C, C-C, C-O, O-C), each with its own rotational barrier. The rotation around these bonds leads to different spatial arrangements of the side chain relative to the piperidine ring.

Computational studies can map the potential energy surface for the rotation around a specific dihedral angle. nih.gov This is typically done by performing a series of constrained geometry optimizations where the dihedral angle is fixed at various values (e.g., every 15 or 30 degrees), and the energy is calculated at each point. The rotational barrier is the energy difference between the most stable (staggered) and least stable (eclipsed) conformations.

The barriers for rotation around the C-C and C-O single bonds in the ethoxyethyl side chain are expected to be relatively low, typically in the range of 2-5 kcal/mol, which is characteristic of single bond rotation in alkanes and ethers. However, the rotation around the C4-C bond, which connects the side chain to the piperidine ring, could be more complex due to potential steric interactions between the side chain and the ring itself, particularly with the hydrogens at the C3 and C5 positions. The most stable conformer would be one that minimizes these steric clashes.

Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular forces exerted by a molecule dictate its macroscopic physical properties and its interactions in a biological context. For 4-(2-ethoxyethyl)piperidine, a combination of van der Waals forces, dipole-dipole interactions, and hydrogen bonding are anticipated to be significant. The piperidine ring, with its secondary amine, is a classic participant in hydrogen bonding. The nitrogen atom possesses a lone pair of electrons, rendering it a hydrogen bond acceptor. In its protonated state, the N-H group can act as a hydrogen bond donor.

Furthermore, the ethoxyethyl substituent introduces an ether oxygen atom, which also has lone pairs of electrons and can function as a hydrogen bond acceptor. The presence of both a nitrogen and an oxygen atom as potential hydrogen bond acceptors can lead to the formation of complex and extended hydrogen bonding networks in the condensed phase or in protic solvents. In such networks, molecules of this compound can interact with each other or with solvent molecules.

Computational chemistry provides powerful tools to investigate these interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to determine the optimized geometries of dimers or larger clusters of this compound, and to calculate the interaction energies. The Atoms in Molecules (AIM) theory can be applied to the calculated electron density to characterize the nature and strength of the hydrogen bonds.

A hypothetical representation of potential hydrogen bond donors and acceptors in this compound is provided in the table below.

Functional GroupAtomRole in Hydrogen Bonding
PiperidineNitrogen (N)Acceptor
Protonated PiperidineNitrogen-Hydrogen (N-H)Donor
EthoxyethylOxygen (O)Acceptor

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, several types of reactions can be envisaged, including nucleophilic substitution at the nitrogen atom, and reactions involving the piperidine ring. Theoretical calculations can provide valuable insights into the energetics and geometries of reactants, transition states, and products, thereby mapping out the entire reaction pathway.

Transition State Characterization

The transition state is a critical point on the potential energy surface that separates reactants from products. Its structure and energy determine the activation barrier and, consequently, the rate of a reaction. Computational methods, such as DFT, are routinely used to locate and characterize transition states. For instance, in the case of an SN2 reaction where an alkyl halide reacts with the nitrogen atom of this compound, the transition state would feature a partially formed bond between the nitrogen and the alkyl group's carbon, and a partially broken bond between the carbon and the halogen.

Frequency calculations are performed on the optimized transition state geometry. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

Reaction Coordinate Scans

To further understand the reaction mechanism, reaction coordinate scans, also known as potential energy surface scans, can be performed. In this technique, a specific geometric parameter, such as a bond distance or an angle that is changing during the reaction, is systematically varied, and the energy of the system is calculated at each step while optimizing all other geometric parameters. This allows for the mapping of the energy profile along the reaction pathway, from reactants to products, and can help in identifying intermediates and transition states.

For a hypothetical nucleophilic substitution reaction of this compound with methyl iodide, a reaction coordinate scan could be performed by varying the N-C bond distance. The resulting energy profile would illustrate the energy changes as the methyl group approaches the nitrogen atom, leading to the formation of the N-methylated product.

Below is a hypothetical data table summarizing calculated activation energies for a representative SN2 reaction of this compound with different electrophiles, which could be obtained from transition state calculations.

ElectrophileSolventActivation Energy (kcal/mol)
Methyl IodideAcetonitrile (B52724)15.2
Ethyl BromideAcetonitrile17.8
Methyl TosylateAcetonitrile14.5

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, structure, and thermodynamics of complex systems.

For this compound, MD simulations can be employed to study its behavior in various chemical environments, such as in different solvents or in the presence of other molecules. For example, simulations in a box of water molecules would reveal the details of the hydration shell around the molecule and the dynamics of the hydrogen bonds between the solute and solvent. The conformational flexibility of the ethoxyethyl side chain and the piperidine ring can also be investigated. The piperidine ring is known to exist in a chair conformation, and MD simulations can be used to study the rate of ring inversion.

MD simulations are also invaluable in studying the interactions of this compound with biological macromolecules, such as proteins or nucleic acids. By placing the molecule in a simulation box with a target biomolecule and solvent, it is possible to predict binding modes and estimate binding affinities, which is a crucial step in drug discovery processes.

A summary of typical parameters for a hypothetical MD simulation of this compound in a water box is presented in the table below.

Simulation ParameterValue
Force FieldOPLS-AA
Solvent ModelTIP3P Water
Box Size40 x 40 x 40 ų
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Applications of 4 2 Ethoxyethyl Piperidine As a Synthetic Intermediate and Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The 4-(2-ethoxyethyl)piperidine scaffold serves as a foundational element for constructing intricate organic molecules. The piperidine (B6355638) ring offers a robust framework that can be functionalized, while the ethoxyethyl group provides a vector for further chemical modification or can influence the physicochemical properties of the final compound.

Formation of Diverse Heterocyclic Scaffolds with Unique Chemical Functionality

The piperidine moiety is a prevalent feature in many biologically active compounds. Synthetic strategies often leverage piperidine derivatives to build complex heterocyclic scaffolds. A notable example, while starting from a closely related 4-(2-aminoethyl)piperidine, illustrates the synthetic potential of this structural class in creating potent and selective σ1 receptor ligands. The synthesis involves a multi-step process to introduce diversity and functionality around the piperidine core nih.gov.

The key steps in these synthetic pathways often include:

Conjugate Addition: A rhodium-catalyzed conjugate addition of a phenyl group to a dihydropyridin-4-one precursor serves as a crucial step to introduce aryl functionality.

Homologation: A Wittig reaction is then employed to extend a side chain, which is subsequently converted into the desired functional group.

Functional Group Interconversion: The terminal group of the side chain is transformed, for instance from an ester to an alcohol, and then to an amino group, allowing for the introduction of various substituents nih.gov.

This systematic approach allows for the generation of a library of compounds with diverse functionalities, tailored for specific biological targets. For example, N-alkylation of the piperidine nitrogen allows for the modulation of properties such as receptor affinity and selectivity nih.gov.

Another relevant application is in the synthesis of derivatives of anabasine (B190304), a natural alkaloid. N-(2-ethoxyethyl) piperidine derivatives of anabasine have been synthesized and studied, demonstrating the role of the substituted piperidine in creating new analogues of biologically active natural products researchgate.net.

Table 1: Synthesis of σ1 Receptor Ligands from Piperidine Precursors This interactive table summarizes the synthetic transformations used to build complex heterocyclic scaffolds from piperidine-based starting materials, as demonstrated in the synthesis of σ1 receptor ligands.

StepReaction TypeReagentsPurposeYield (%)Reference
1Conjugate AdditionPhenylboronic acid, [Rh(cod)₂]BF₄Introduction of a phenyl group to the heterocyclic core34 nih.gov
2Wittig ReactionPh₃P=CHCO₂EtHomologation (carbon chain extension)98-103 nih.gov
3ReductionLiAlH₄Conversion of ester to primary alcohol89 nih.gov
4OxidationDess-Martin-Periodinane (DMP)Conversion of alcohol to aldehyde- nih.gov
5Reductive AminationVarious amines, NaBH(OAc)₃Introduction of diverse amino moieties- nih.gov

Building Block for Macrocyclic and Supramolecular Structures

While the piperidine ring is a common component in macrocyclic structures due to its conformational properties, specific examples detailing the incorporation of this compound into macrocyclic or supramolecular assemblies are not extensively documented in the reviewed literature. In principle, the secondary amine of the piperidine ring provides a reactive site for covalent linkage into a larger macrocyclic framework. The ethoxyethyl side chain could influence the solubility, conformation, and guest-binding properties of the resulting supramolecular structure.

Role in the Preparation of Complex Polycyclic Compounds

The synthesis of polycyclic compounds, particularly alkaloids, often utilizes piperidine derivatives as key intermediates nih.govaua.gr. The stereochemistry of the piperidine ring can be controlled and used to direct the formation of subsequent rings in a polycyclic system. Although general strategies for synthesizing polycyclic piperidine alkaloids are well-established, specific applications using this compound as the starting precursor are not prominently featured in available research. Its structure is suitable for inclusion in synthetic routes towards polycyclic natural products or their analogues.

Role in the Development of Ligands for Metal Catalysis

The nitrogen atom in the piperidine ring can act as a coordinating atom for metal centers, making piperidine derivatives attractive candidates for ligand development in metal-catalyzed reactions.

Synthesis of Chiral and Achiral Ligands derived from this compound

The development of ligands for metal catalysis is a cornerstone of modern synthetic chemistry. Piperidine-containing ligands, both chiral and achiral, have found broad applications nih.gov. The synthesis of such ligands often involves the functionalization of the piperidine nitrogen or carbon atoms to introduce phosphine, amine, or other coordinating groups.

While the synthesis of ligands for biological targets, such as the aforementioned σ1 receptors, from piperidine scaffolds is well-documented nih.gov, specific research detailing the synthesis of chiral or achiral ligands derived from this compound for the purpose of metal catalysis is limited in the current body of scientific literature. The potential exists to modify the this compound structure, for example, by introducing coordinating groups on the nitrogen or at other positions on the ring, to create novel ligand architectures.

Application in Asymmetric Catalysis for Chemical Transformations

The use of chiral ligands to induce enantioselectivity in metal-catalyzed reactions is a powerful tool in asymmetric synthesis nih.govresearchgate.net. Chiral piperidine-based ligands have been successfully employed in a variety of asymmetric transformations.

Given the lack of specific reported ligands derived from this compound for metal catalysis, there are consequently no documented applications of such ligands in asymmetric catalysis. The development of chiral variants of this compound could potentially lead to new catalysts for stereoselective reactions, but this remains an area for future exploration.

Application in Material Science Research

Detailed research findings specifically documenting the use of this compound as a precursor for polymer synthesis or as a component in functional materials are not available in the current body of scientific literature. The applications of the broader class of piperidine-containing compounds are well-documented in medicinal chemistry and pharmacology, but their use in material science is a more niche area. mdpi.comijnrd.org

Precursor for Polymer Synthesis (e.g., as a monomer or cross-linker)

There are no specific studies or patents that describe the use of this compound as a monomer or cross-linking agent in polymerization reactions.

Components in Functional Materials (e.g., sensors, supramolecular assemblies, responsive materials)

No research articles were identified that utilize this compound as a component in the development of functional materials such as chemical sensors, supramolecular structures, or responsive materials.

Utilization in Stereoselective Synthesis Methodologies (e.g., as a chiral auxiliary or building block for chiral reagents)

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. By definition, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org Since this compound lacks a chiral center, it cannot function as a chiral auxiliary.

Scientific literature focuses on the synthesis of chiral piperidine derivatives by employing other chiral auxiliaries, rather than using achiral piperidines to induce chirality. researchgate.net There is no available research describing the use of this compound as a foundational building block for the synthesis of chiral reagents.

Role in Reaction Method Development (e.g., as a base, solvent additive, or specific reagent)

As a derivative of piperidine, this compound can be expected to function as an organic base in chemical reactions. The nitrogen atom in the piperidine ring possesses a lone pair of electrons, allowing it to act as a proton acceptor (a Brønsted-Lowry base). Piperidine itself is widely used as a base and a solvent in various organic transformations. nih.gov

However, specific studies detailing the use of this compound in reaction method development, including its efficacy as a base, its pKa value, or its application as a solvent additive, are not present in the reviewed literature. Comparative studies or data tables that would quantify its performance against other common bases are therefore unavailable.

Future Research Directions and Unexplored Avenues for 4 2 Ethoxyethyl Piperidine

Development of More Sustainable and Efficient Synthetic Routes

Traditional multi-step batch syntheses for piperidine (B6355638) derivatives are often resource-intensive. nih.gov Future research is poised to focus on greener and more efficient methods for synthesizing 4-(2-Ethoxyethyl)piperidine. The principles of green chemistry could be applied to reduce waste and energy consumption. Key areas of exploration include:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, improved safety, and easier scalability. mdpi.com Techniques like electroreductive cyclization in flow microreactors, which have been successfully used for other piperidine derivatives, could be adapted for this compound. beilstein-journals.org

Catalytic Routes: Developing novel catalytic systems, such as iridium-catalyzed N-heterocyclization of primary amines with diols or hydrogenation of pyridine (B92270) precursors, could provide more direct and atom-economical synthetic pathways. nih.govorganic-chemistry.org

Mechanochemistry: Investigating solvent-free or low-solvent mechanochemical methods (e.g., ball milling) could drastically reduce the environmental footprint of the synthesis.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is primarily centered around the secondary amine of the piperidine ring, which readily undergoes N-alkylation and N-acylation. researchgate.netechemi.com However, a deeper exploration of its chemical behavior could uncover new synthetic possibilities.

C-H Functionalization: A significant area for future study is the selective functionalization of the C-H bonds on the piperidine ring. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, opening up new avenues for creating diverse molecular architectures.

Ring-Opening and Expansion: Investigating conditions for controlled ring-opening or ring-expansion reactions could transform the piperidine scaffold into other valuable heterocyclic systems.

Side-Chain Modification: While the ethoxyethyl side chain is generally stable, exploring its reactivity under various conditions could lead to novel transformations and the creation of new derivatives with unique properties.

Integration into Advanced Functional Material Systems with Tailored Properties

The unique structural features of this compound, combining a basic heterocyclic ring with a flexible ether side chain, make it an interesting candidate for incorporation into advanced materials. Its precursor, 4-(2-hydroxyethyl)piperidine, has been noted for its use in producing specialized polymers. chemimpex.com

Polymer Chemistry: It can be explored as a monomer or an additive in polymerization reactions. The piperidine moiety could introduce basicity and potential for post-polymerization modification, while the ethoxyethyl group could influence properties like solubility, glass transition temperature, and chain flexibility.

Metal-Organic Frameworks (MOFs): The nitrogen atom of the piperidine ring could act as a ligand to coordinate with metal ions, enabling the design of new MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Supramolecular Chemistry: The compound could serve as a guest molecule in host-guest systems or as a building block for self-assembled supramolecular structures.

Application in Flow Chemistry and Microreactor Technology for Scalable Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry. mdpi.com The synthesis of this compound and its subsequent derivatization are prime candidates for this technology.

Improved Scalability and Safety: Flow reactors offer enhanced heat and mass transfer, allowing for reactions to be run under more intense conditions safely. beilstein-journals.org This would be particularly advantageous for potentially exothermic reactions like N-alkylation.

Multi-step Telescoped Synthesis: Flow systems could enable the "telescoping" of multiple synthetic steps into a single, continuous process without the need to isolate intermediates. For example, the synthesis of the precursor, its conversion to this compound, and its subsequent reaction to form a more complex target like a Bilastine intermediate could potentially be integrated. prepchem.comgoogle.com

Synergistic Computational and Experimental Approaches for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms. rsc.org Applying these methods to this compound can accelerate research and development.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies, which have been applied to other piperidine derivatives, can be used to predict the biological activity of new compounds derived from this scaffold. nih.gov

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known reactions and predict the feasibility of novel transformations, guiding experimental efforts. researchgate.net

Conformational Analysis: Understanding the conformational preferences of the piperidine ring and the ethoxyethyl side chain is crucial for designing molecules that can bind effectively to biological targets or assemble into well-defined material structures. nih.gov

Design and Synthesis of New this compound-Containing Scaffolds with Enhanced Chemical Utility

The most prominent current use of the this compound moiety is as a structural component in the antihistamine drug Bilastine and its related impurities. nih.govmanasalifesciences.commanasalifesciences.compharmaffiliates.com This highlights its value as a scaffold in medicinal chemistry.

Fragment-Based Drug Discovery: The compound can be used as a starting fragment in fragment-based drug discovery campaigns to develop new therapeutic agents targeting a wide range of diseases.

Combinatorial Chemistry: The reactive secondary amine allows for the straightforward creation of large libraries of derivatives through combinatorial chemistry. By reacting this compound with a diverse set of alkylating or acylating agents, novel compounds with potential applications in pharmaceuticals and materials science can be rapidly generated and screened.

Bioisosteric Replacement: The ethoxyethyl group can be systematically modified to explore its role as a bioisostere, potentially leading to derivatives with improved pharmacokinetic or pharmacodynamic properties.

Data Tables

Table 1: Physicochemical Properties of the Precursor Compound, 4-(2-Hydroxyethyl)piperidine

PropertyValue
Molecular FormulaC7H15NO
Molar Mass129.2 g/mol
Melting Point46-47 °C
Boiling Point131-136 °C / 17 mmHg
Refractive Indexn20/D 1.4902
Data sourced from ChemBK

Table 2: Properties of a Representative Derivative, 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole

PropertyValue
Molecular FormulaC16H23N3O
Molecular Weight273.37 g/mol
XLogP31.7
IUPAC Name1-(2-ethoxyethyl)-2-piperidin-4-ylbenzimidazole
Data sourced from PubChem nih.gov

Retrosynthesis Analysis

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Feasible Synthetic Routes

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